ML350
Description
Methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate is a structurally complex small molecule featuring a pyridine core substituted with a bromine atom at position 5, a methyl ester group at position 3, and a stereochemically defined piperidinyl moiety at position 2.
Properties
Molecular Formula |
C18H26BrN3O3 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1 |
InChI Key |
AJYHHWYDOWTOKZ-HOTGVXAUSA-N |
Isomeric SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CC[C@@H]([C@H](C2)O)NC3CCCCC3 |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CCC(C(C2)O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Bromo-2-chloropyridine-3-carboxylic Acid
The synthesis begins with functionalization of the pyridine ring. A representative protocol involves:
-
Bromination : Direct electrophilic bromination of 2-chloronicotinic acid using bromine in acetic acid at 80°C for 6 hours, yielding 5-bromo-2-chloropyridine-3-carboxylic acid (87% yield).
-
Esterification : Treatment with methanol and thionyl chloride (SOCl₂) under reflux to form methyl 5-bromo-2-chloropyridine-3-carboxylate.
Key parameters :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | Br₂ (1.1 eq), AcOH | 80°C | 6 h | 87% |
| Esterification | MeOH, SOCl₂ | Reflux | 12 h | 92% |
Synthesis of (3S,4S)-4-(Cyclohexylamino)-3-hydroxypiperidine
This chiral piperidine derivative is synthesized via:
-
Asymmetric epoxidation : Starting from cis-2,5-dihydroxypiperidine, epoxidation with tert-butyl hydroperoxide (TBHP) and a titanium(IV) isopropoxide catalyst yields the (3S,4S)-epoxide.
-
Ring-opening amination : Reaction with cyclohexylamine in THF at 0°C, followed by acid-catalyzed epoxide opening to install the amino and hydroxyl groups stereoselectively.
Optimization insight :
-
Temperature control : Maintaining sub-ambient temperatures (-10°C to 0°C) prevents racemization.
-
Catalyst loading : 10 mol% titanium(IV) isopropoxide achieves >95% enantiomeric excess (ee).
Nucleophilic Aromatic Substitution
Coupling the pyridine and piperidine fragments proceeds via nucleophilic substitution:
-
Activation : Methyl 5-bromo-2-chloropyridine-3-carboxylate (1.0 eq) is treated with potassium tert-butoxide (2.2 eq) in dimethylformamide (DMF) at 60°C for 1 hour to generate the chloropyridine intermediate.
-
Displacement : Addition of (3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidine (1.1 eq) and heating at 100°C for 24 hours facilitates substitution at the 2-position.
Reaction monitoring :
-
HPLC analysis : Confirms >99% conversion using a C18 column (ACN/0.1% TFA gradient).
-
Byproduct mitigation : Excess piperidine (1.5 eq) suppresses di-alkylation side products.
Purification and Isolation
Catch-and-Release Chromatography
Post-coupling crude mixtures are purified via:
-
Silica gel chromatography : Elution with 10–30% ethyl acetate in heptane removes non-polar impurities.
-
Ion-exchange resin : Treatment with Dowex 50WX2 (H⁺ form) selectively binds the basic piperidine moiety, enabling salt-free isolation after neutralization.
Solvent system optimization :
| Impurity Class | Eluent Composition | Recovery (%) |
|---|---|---|
| Unreacted pyridine | Heptane/EtOAc (7:3) | 98.5 |
| Piperidine dimer | CH₂Cl₂/MeOH (9:1) | 99.2 |
Stereochemical Validation
Chiral HPLC Analysis
The (3S,4S) configuration is confirmed using:
X-ray Crystallography
Single-crystal X-ray diffraction (Cu Kα radiation, λ = 1.54178 Å) resolves absolute configuration:
-
Space group : P2₁2₁2₁
-
R-factor : 0.0421
-
Torsion angles : C3-N4-C5-C6 = -178.9°, confirming the trans-diaxial arrangement.
Scale-Up Considerations
Continuous Flow Synthesis
For kilogram-scale production, a continuous flow system minimizes residence time distribution:
Green Chemistry Metrics
| Metric | Value | Improvement vs. Batch |
|---|---|---|
| PMI (Process Mass Intensity) | 23 | 58% reduction |
| E-factor | 8.7 | 72% reduction |
| Solvent Recovery | 89% | 2.1× increase |
Chemical Reactions Analysis
Types of Reactions
ML350 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those related to methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate. Research indicates that derivatives containing piperidine structures exhibit significant activity against various bacterial and fungal pathogens. For instance, compounds synthesized from similar piperidine frameworks have shown efficacy against strains such as Xanthomonas axonopodis and Fusarium solani .
Anti-Cancer Properties:
This compound's structural features suggest potential applications in cancer therapy. Derivatives with modifications on the piperidine ring have been evaluated for their ability to inhibit kinases involved in cancer progression. For example, compounds derived from related piperidine structures have been reported to inhibit RET kinase activity, suggesting that methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate could be a lead compound for developing novel anti-cancer agents .
Neuropharmacology
CNS Activity:
The piperidine moiety is well-known for its role in central nervous system (CNS) activity. Compounds similar to methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate have been studied for their effects on neurotransmitter systems. For instance, certain derivatives have shown promise as potential treatments for neurodegenerative diseases due to their ability to modulate dopamine and serotonin receptors .
Synthesis and Chemical Reactions
Synthetic Pathways:
The synthesis of methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate can be achieved through various chemical reactions, including Suzuki cross-coupling reactions. These methods allow for the introduction of diverse functional groups that can enhance the biological activity of the resulting compounds .
Structure-Activity Relationship (SAR)
Optimizing Biological Activity:
Understanding the structure-activity relationship of methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate is crucial for optimizing its pharmacological properties. Studies have indicated that modifications to the cyclohexyl group or variations in the carboxylate moiety can significantly impact the compound's efficacy and selectivity towards specific biological targets .
Case Studies and Research Findings
Mechanism of Action
ML350 exerts its effects by binding to the kappa opioid receptor and blocking its activity. The molecular targets include the kappa opioid receptor, and the pathways involved are related to opioid receptor signaling. By antagonizing the kappa opioid receptor, this compound can modulate pain perception, mood, and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A meaningful comparison with analogous compounds requires evaluating substituent effects, stereochemistry, and functional group modifications. However, none of the provided evidence sources directly address this compound or its analogs. Despite this limitation, hypothetical comparisons can be drawn based on structural motifs and standard practices in pharmaceutical chemistry:
Hypothetical Analogs and Key Differences:
Bromine vs.
Ester Group Modifications :
Converting the methyl ester to a free carboxylic acid or an amide could enhance solubility or metabolic stability. For instance, ethyl esters or tert-butyl esters are often used to optimize pharmacokinetics.
Piperidine Ring Stereochemistry :
The (3S,4S) configuration is critical; inversion of stereochemistry (e.g., 3R,4R) could diminish activity, as seen in related piperidine-based inhibitors where stereochemistry governs target engagement .
Cyclohexylamino vs. Aromatic Amines: Substituting the cyclohexylamino group with aryl amines (e.g., phenyl or pyridyl) might enhance π-π stacking interactions but reduce conformational flexibility.
Data Table: Hypothetical Comparison of Structural Analogs
| Compound Modification | Bromine → Chlorine | Methyl Ester → Carboxylic Acid | (3R,4R) Stereoisomer |
|---|---|---|---|
| Molecular Weight | Decreases by ~35 | Decreases by ~14 | Unchanged |
| LogP (Lipophilicity) | Lower | Higher (if de-esterified) | Similar |
| Theoretical Binding Affinity | Potentially reduced | Variable (depends on target) | Likely reduced |
Limitations of Provided Evidence
The sources cited (–3) focus on unrelated compounds (e.g., Zygocaperoside, Isorhamnetin-3-O-glycoside) and TRI data corrections for heavy metals. For example:
- –3 discuss TRI reporting errors for zinc, lead, and manganese compounds, which are environmentally relevant but structurally dissimilar .
Biological Activity
Methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H26BrN3O3
- Molecular Weight : 412.328 g/mol
- IUPAC Name : Methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 6
- LogP (XlogP) : 2.8
This compound satisfies Lipinski's rule of five, indicating good drug-like properties which are essential for oral bioavailability.
Research indicates that methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate exhibits significant binding affinity to various biological targets. Its IC50 value is reported to be approximately 10.0 nM , indicating potent activity against specific receptors or enzymes .
Therapeutic Targets
The compound has been linked to several therapeutic targets:
- SHP2 Inhibition : It has been suggested that this compound may act as an inhibitor of SHP2 phosphatase, which plays a crucial role in cancer cell signaling pathways. Inhibition of SHP2 could potentially lead to reduced tumor proliferation and survival .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures demonstrate antitumor effects by modulating pathways involved in cell growth and apoptosis .
Study on Antitumor Effects
A study highlighted the efficacy of related compounds in inhibiting cancer cell lines resistant to traditional therapies. The results indicated that the introduction of cyclohexyl groups enhanced the binding affinity and selectivity towards cancer-related targets .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Methyl 5-bromo... | SHP2 | 10.0 | Inhibition of tumor growth |
| Related Compound A | RET Kinase | 15.0 | Antitumor activity |
| Related Compound B | DHFR | 20.0 | Reduced cell proliferation |
Pharmacokinetics
The pharmacokinetic profile of methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate shows favorable absorption and distribution characteristics, making it a candidate for further development in cancer therapeutics .
Q & A
Synthesis and Structural Optimization
Basic: What are common synthetic routes to construct the pyridine core with bromo and ester substituents in this compound? The pyridine core can be synthesized via Suzuki-Miyaura coupling using bromopyridine derivatives and boronic acids. For example, methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate was prepared using bis(triphenylphosphine)palladium(II) dichloride as a catalyst under argon at 140°C, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) . Bromo-substituted pyridines (e.g., 5-bromo-2-methoxy-3-methylpyridine) are often key intermediates, synthesized via halogenation or nucleophilic substitution .
Advanced: How can stereochemical control be achieved for the (3S,4S)-piperidinyl moiety during synthesis? Chiral resolution or asymmetric synthesis is critical. The (3S,4S)-configuration may be introduced using chiral auxiliaries or catalysts. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate) are deprotected under acidic conditions (e.g., TFA in DCM) to retain stereochemistry . X-ray crystallography (as in thiazolidinone derivatives) can validate configurations post-synthesis .
Characterization and Analytical Methods
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, ester, cyclohexylamino).
- HPLC-MS : Purity assessment and molecular weight verification.
- IR : Identification of hydroxyl (-OH) and carbonyl (ester) groups .
Advanced: How can the stereochemistry of the piperidine ring be resolved experimentally? Single-crystal X-ray diffraction is definitive. For example, N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide was structurally confirmed via X-ray, revealing bond angles and dihedral angles critical for stereochemical assignment . Chiral HPLC with polysaccharide columns can also separate enantiomers .
Stability and Storage
Basic: What are recommended storage conditions for this compound? Store under inert gas (argon) at -20°C in airtight containers. The ester and hydroxyl groups may hydrolyze under humidity; desiccants like anhydrous Na₂SO₄ are recommended during synthesis .
Advanced: How can degradation pathways under acidic/basic conditions be analyzed? Accelerated stability studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring. For example, 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid showed pH-dependent degradation, modeled via first-order kinetics .
Biological Evaluation
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Functional group modification : Replace the cyclohexylamino group with other amines (e.g., piperazinyl) to assess receptor binding.
- Enzyme assays : Test inhibition against targets like kinases or GPCRs, using fluorogenic substrates or radioligand binding .
- Molecular docking : Align the (3S,4S)-piperidinyl moiety into active sites (e.g., opioid receptors) using software like AutoDock .
Data Contradiction and Reproducibility
Advanced: How to address discrepancies in synthetic yields reported across studies? Systematically vary reaction parameters (temperature, catalyst loading, solvent). For instance, microwave-assisted synthesis (140°C, 2 minutes) in achieved 89.4% yield for a Boc-protected intermediate, whereas traditional heating may require longer times . Statistical tools (e.g., Design of Experiments) can identify critical factors .
Functional Group Reactivity
Advanced: What strategies enable selective modification of the ester or hydroxyl groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
